molecular formula C22H20FN3O3 B11276538 5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11276538
M. Wt: 393.4 g/mol
InChI Key: BWUGDFKOWTVANW-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 3-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with urea to produce the furo[2,3-d]pyrimidine core. Subsequent alkylation and amination steps introduce the dimethyl and phenylethylamino groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free methods and the use of catalysts can also be employed to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy. The presence of the fluorophenyl group enhances its binding affinity to the target enzymes, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The combination of fluorine and phenyl groups in its structure provides a distinct advantage over other similar compounds in terms of binding affinity and selectivity .

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN3O3/c1-25-20(27)18-17(15-9-6-10-16(23)13-15)19(29-21(18)26(2)22(25)28)24-12-11-14-7-4-3-5-8-14/h3-10,13,24H,11-12H2,1-2H3

InChI Key

BWUGDFKOWTVANW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)N(C1=O)C

Origin of Product

United States

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